![molecular formula C12H8ClFO2 B6380981 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% CAS No. 1261942-20-4](/img/structure/B6380981.png)
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%
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Overview
Description
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% (2C5F3H5P95) is a halogenated phenol compound that has been studied for its potential applications in scientific research. It is a highly pure, water-soluble compound that has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including studies of enzyme inhibition, drug metabolism, and protein-protein interactions. It has also been used as a model compound for the study of halogenated phenols and their effects on biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to changes in biochemical and physiological processes. In particular, it has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to affect the expression of certain genes, leading to changes in gene expression and protein production. In addition, it has been found to have an effect on the levels of certain hormones, including cortisol and testosterone, which can lead to changes in behavior and physiology.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a highly pure, water-soluble compound that is easy to obtain and use. It is also relatively stable, which makes it suitable for long-term storage and use in experiments. In addition, it is relatively non-toxic and does not have a strong odor. However, it is important to note that 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% can be degraded by light and air, so it is important to store it in a dark, airtight container.
Future Directions
There are a number of potential future directions for the study of 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and other areas. Additionally, further studies could be conducted to investigate the effects of 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% on other enzymes and proteins, as well as its potential interactions with other compounds. Finally, further research could be conducted to explore the potential therapeutic applications of 2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95%, such as its use as a drug or supplement.
Synthesis Methods
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 2-chloro-5-fluoro-3-hydroxybenzoic acid with sodium hydroxide in aqueous solution to form the sodium salt of the acid. The second step involves the reaction of the sodium salt with 3-fluoro-5-hydroxyphenylmagnesium bromide in THF (tetrahydrofuran) to form the desired product. The reaction is complete when the THF is evaporated and the compound is recrystallized from a suitable solvent.
properties
IUPAC Name |
2-chloro-5-(3-fluoro-5-hydroxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-11-2-1-7(5-12(11)16)8-3-9(14)6-10(15)4-8/h1-6,15-16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULOZWRQMBYDHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685911 |
Source
|
Record name | 4-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluoro-5-hydroxyphenyl)phenol | |
CAS RN |
1261942-20-4 |
Source
|
Record name | 4-Chloro-5'-fluoro[1,1'-biphenyl]-3,3'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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